molecular formula C17H29N5O B11150227 N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11150227
M. Wt: 319.4 g/mol
InChI Key: OYGSBPRRQJTWRV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the activity of natural substrates . The cyclohexyl and cycloheptyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size of the cycloheptyl group can result in different steric and electronic effects compared to smaller ring systems .

Properties

Molecular Formula

C17H29N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-cycloheptyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H29N5O/c23-16(19-15-8-4-1-2-5-9-15)12-17(10-6-3-7-11-17)13-22-14-18-20-21-22/h14-15H,1-13H2,(H,19,23)

InChI Key

OYGSBPRRQJTWRV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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